Degarelix

Catalog No.
S003873
CAS No.
214766-78-6
M.F
C82H103ClN18O16
M. Wt
1632.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Degarelix

CAS Number

214766-78-6

Product Name

Degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C82H103ClN18O16

Molecular Weight

1632.3 g/mol

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Synonyms

Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2, acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide, degarelix, FE 200486, FE-200486, FE200486, Firmagon, Gonax, uglypeptide1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Description

The exact mass of the compound Degarelix is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of polypeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prostate Cancer Research:

  • Mechanism of Action: Degarelix works by blocking the GnRH receptors in the pituitary gland. This, in turn, suppresses the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH is essential for testosterone production in males, and reducing testosterone levels is a critical strategy in treating prostate cancer ().
  • Treatment Efficacy: Research is ongoing to evaluate the efficacy of Degarelix alone or in combination with other therapies for prostate cancer treatment. Studies have shown promising results in terms of lowering testosterone levels and delaying disease progression ().

Fertility Research:

  • Male Contraception: Due to its ability to suppress testosterone production, Degarelix is being explored as a potential male contraceptive. Studies are investigating its effectiveness and safety profile in this context ().
  • In Vitro Fertilization (IVF): Degarelix's testosterone-suppressing effects might be beneficial in certain IVF protocols, particularly in cases of high testosterone levels in males which can negatively impact sperm quality ().

Other Areas of Research:

  • Endometriosis: Early research suggests that Degarelix might be effective in treating endometriosis by reducing estrogen levels ().
  • Uterine Fibroids: Similar to endometriosis, Degarelix's hormonal effects are being investigated for their potential role in managing uterine fibroids ().

XLogP3

3.5

UNII

SX0XJI3A11

Sequence

XXXSXXLXPA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Degaralix is used for the management of advanced prostate cancer.
FDA Label
Firmagon is a gonadotrophin-releasing-hormone (GnRH) antagonist indicated for treatment of adult male patients with advanced hormone-dependent prostate cancer.

Livertox Summary

Degarelix is a parenterally administered, gonadotropin releasing hormone (GnRH) antagonist that effectively blocks androgen production and is used to treat advanced prostate cancer. Degarelix therapy is associated with serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Degarelix
US Brand Name(s): Firmagon
FDA Approval: Yes
Degarelix is approved to treat: Prostate cancer that is advanced.

Therapeutic Uses

Degarelix is used for the treatment of advanced prostate cancer. /Use included in US product label/

Pharmacology

Degarelix is a synthetic derivative of GnRH decapeptide, the ligand of the GnRH receptor. Gonadotropin and androgen production result from the binding of endogenous GnRH to the GnRH receptor. Degarelix antagonizes the GnRH receptor which in turn blocks the release of LH and FSH from the pituitary. LF and FSH decreases in a concentration-dependent manner. The reduction in LH leads to a decrease in testosterone release from the testes.
Degarelix is a long-acting, synthetic peptide with gonadotrophin-releasing hormone (GnRH) antagonistic properties. Degarelix targets and blocks GnRH receptors located on the surfaces of gonadotroph cells in the anterior pituitary, thereby reducing secretion of luteinizing hormone (LH) by pituitary gonadotroph cells and so decreasing testosterone production by interstitial (Leydig) cells in the testes.

ATC Code

L02BX02
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BX - Other hormone antagonists and related agents
L02BX02 - Degarelix

Mechanism of Action

Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers.
Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment.
Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Other CAS

214766-78-6

Associated Chemicals

Degarelix acetate; 934016-19-0

Wikipedia

Degarelix acetate
Degarelix

Drug Warnings

Degarelix is contraindicated in women who are or may become pregnant. Degarelix can cause fetal harm when administered to a pregnant woman.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
The most frequently reported adverse reactions at the injection sites were pain (28%), erythema (17%), swelling (6%), induration (4%) and nodule (3%). These adverse reactions were mostly transient, of mild to moderate intensity, occurred primarily with the starting dose and led to few discontinuations (<1%). Grade 3 injection site reactions occurred in 2% or less of patients receiving degarelix.
A total of 1325 patients with prostate cancer received Firmagon either as a monthly treatment (60-160 mg) or as a single dose (up to 320 mg). A total of 1032 patients (78%) were treated for at least 6 months and 853 patients (64%) were treated for one year or more. The most commonly observed adverse reactions during Firmagon therapy included injection site reactions (e.g. pain, erythema, swelling or induration), hot flashes, increased weight, fatigue, and increases in serum levels of transaminases and gammaglutamyltransferase (GGT). The majority of the adverse reactions were Grade 1 or 2, with Grade 3/4 adverse reaction incidences of 1% or less.
For more Drug Warnings (Complete) data for Degarelix (15 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life: 41.5 - 70.2 days; Absorption half-life: 32.9 hours; Half-life from injection site: 1.17 days.
Degarelix is eliminated in a biphasic manner, with a median terminal half-life of about 53 days following subcutaneous administration of a 240 mg dose at a concentration of 40 mg/mL in prostate cancer patients.

Use Classification

Human drugs -> Firmagon -> EMA Drug Category
Endocrine therapy -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Gonadotropin-releasing hormone (GnRH) antagonist; decapeptide amide with seven unnatural amino acids, five of which are D-amino acids.

Interactions

Since androgen deprivation treatment may prolong the QTc interval, the concomitant use of degarelix with medicinal products known to prolong the QTc interval or medicinal products able to induce torsades de pointes such as class IA (e.g. quinidine, disopyramide) or class III (e.g. amiodarone, sotalol, dofetilide, ibutilide) antiarrhythmic medicinal products, methadone, cisapride, moxifloxacine, antipsychotics, etc. should be carefully evaluated.

Dates

Modify: 2023-09-12
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548578/
PubMed PMID: 31643893.


2: Sawazaki H, Araki D, Kitamura Y, Yagi K. Metabolic changes with degarelix vs
leuprolide plus bicalutamide in patients with prostate cancer: a randomized
clinical study. World J Urol. 2019 Sep 3. doi: 10.1007/s00345-019-02937-x. [Epub
ahead of print] PubMed PMID: 31482294.


3: Gourd E. Degarelix improves suppression of ovarian function. Lancet Oncol.
2019 Feb;20(2):e73. doi: 10.1016/S1470-2045(19)30001-4. Epub 2019 Jan 11. PubMed
PMID: 30642765.


4: Dellapasqua S, Gray KP, Munzone E, Rubino D, Gianni L, Johansson H, Viale G,
Ribi K, Bernhard J, Kammler R, Maibach R, Rabaglio-Poretti M, Ruepp B, Di Leo A,
Coates AS, Gelber RD, Regan MM, Goldhirsch A, Colleoni M; International Breast
Cancer Study Group. Neoadjuvant Degarelix Versus Triptorelin in Premenopausal
Patients Who Receive Letrozole for Locally Advanced Endocrine-Responsive Breast
Cancer: A Randomized Phase II Trial. J Clin Oncol. 2019 Feb 10;37(5):386-395.
doi: 10.1200/JCO.18.00296. Epub 2018 Dec 27. PubMed PMID: 30589600.


5: Pathirana IN, Rajapaksa C, Kawate N, Wimalarathne A, Fonseka L, Weerakoon PN,
Hannan MA, Alexander B, Pushpakumara A, Ariyaratne S, Tamada H. EFFECTS OF
GONADOTROPIN-RELEASING HORMONE ANTAGONIST DEGARELIX ON MUSTH AND SERUM
TESTOSTERONE CONCENTRATIONS IN ASIAN ELEPHANTS ( ELEPHAS MAXIMUS). J Zoo Wildl
Med. 2018 Sep;49(3):779-783. doi: 10.1638/2018-0019.1. PubMed PMID: 30212355.


6: Jayusman PA, Mohamed IN, Shuid AN. The Effects of Chemical Castration with
Degarelix on Bone Turnover: Densitometric and Biomechanics Bone Properties of
Male Rats. Int J Endocrinol Metab. 2018 Jul 2;16(3):e64038. doi:
10.5812/ijem.64038. eCollection 2018 Jul. PubMed PMID: 30197659; PubMed Central
PMCID: PMC6113792.


7: Hori JI, Koga D, Kakizaki H, Watanabe T. Differential effects of depot
formulations of GnRH agonist leuprorelin and antagonist degarelix on the
seminiferous epithelium of the rat testis. Biomed Res. 2018;39(4):197-214. doi:
10.2220/biomedres.39.197. PubMed PMID: 30101840.


8: Ozono S, Tsukamoto T, Naito S, Horie S, Ohashi Y, Uemura H, Yokomizo Y,
Fukasawa S, Kusuoka H, Akazawa R, Saito M, Akaza H. Efficacy and safety of
3-month dosing regimen of degarelix in Japanese subjects with prostate cancer: A
phase III study. Cancer Sci. 2018 Jun;109(6):1920-1929. doi: 10.1111/cas.13600.
Epub 2018 May 23. PubMed PMID: 29624800; PubMed Central PMCID: PMC5989846.


9: Tosco L, Laenen A, Gevaert T, Salmon I, Decaestecker C, Davicioni E, Buerki C,
Claessens F, Swinnen J, Goffin K, Oyen R, Everaerts W, Moris L, De Meerleer G,
Haustermans K, Joniau S; P.E.A.R.L. (ProstatE cAncer Research Leuven).
Neoadjuvant degarelix with or without apalutamide followed by radical
prostatectomy for intermediate and high-risk prostate cancer: ARNEO, a
randomized, double blind, placebo-controlled trial. BMC Cancer. 2018 Apr
2;18(1):354. doi: 10.1186/s12885-018-4275-z. PubMed PMID: 29606109; PubMed
Central PMCID: PMC5879743.


10: Papanikolaou EG, Yarali H, Timotheou E, Grynberg M, Zafeiratis O, Tournaye H,
Najdecki R. A Proof-of-Concept Clinical Trial of A Single Luteal Use of
Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled
Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol. Front
Endocrinol (Lausanne). 2018 Mar 1;9:25. doi: 10.3389/fendo.2018.00025.
eCollection 2018. PubMed PMID: 29545772; PubMed Central PMCID: PMC5839166.

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